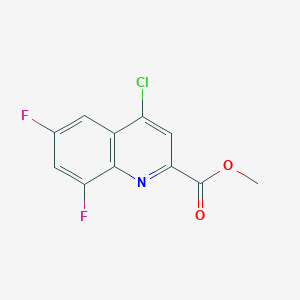

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

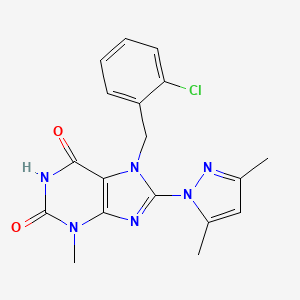

“Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H6ClF2NO2 and a molecular weight of 257.62 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is 1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

“Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is a solid at room temperature . It has a predicted boiling point of approximately 345.7°C at 760 mmHg and a predicted density of approximately 1.5 g/cm3 . The refractive index is predicted to be n20D 1.59 .Applications De Recherche Scientifique

Synthesis and Cytotoxicity Studies

A novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates were synthesized through a direct one-pot base-promoted process involving 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. This process yielded methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate, which, after undergoing Suzuki-Miyaura cross-coupling, produced alkyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates. These compounds exhibited cytotoxicity against the human breast cancer cell line MCF-7, showing promising results in cancer cell growth inhibition in a dose- and time-dependent manner, comparing favorably with nocodazole, a known anticancer drug (Mphahlele et al., 2014).

Mass Spectrometric Study for Prolylhydroxylase Inhibitors

In the mass spectrometric analysis of bisubstituted isoquinolines, potential prolylhydroxylase inhibitor drug candidates exhibited favored gas-phase formations of carboxylic acids after collisional activation. This study provided insights into the mass spectrometric behavior of these compounds, laying groundwork for further analysis in clinical, forensic, or doping control contexts (Thevis et al., 2008).

Antioxidant and Antimicrobial Studies

Several novel chloroquinoline derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlighted the potential of chloroquinoline compounds in reducing high glucose levels in the human body, alongside exhibiting significant antioxidant activity. Molecular docking analysis further suggested these derivatives as effective anti-diabetic agents, indicating their broad spectrum of potential therapeutic applications (Murugavel et al., 2017).

Safety and Hazards

Mécanisme D'action

Environmental factors can influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other chemicals. For example, Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is recommended to be stored at room temperature , suggesting that it may be stable under these conditions.

Propriétés

IUPAC Name |

methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNUOCUNBSFBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2590074.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)

![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)